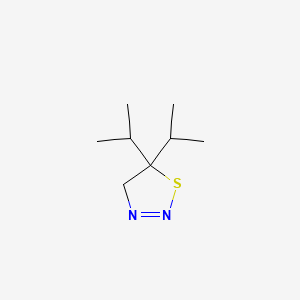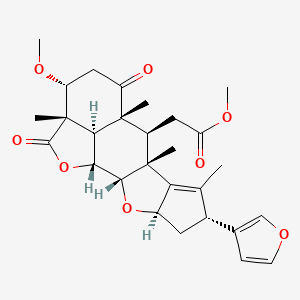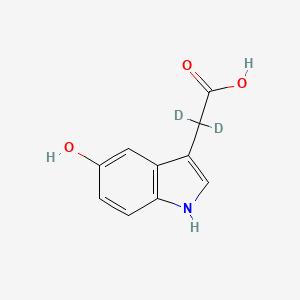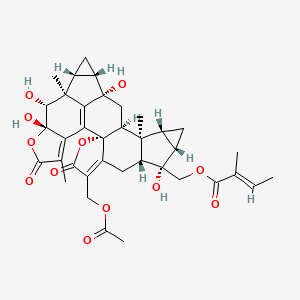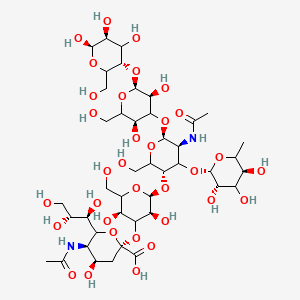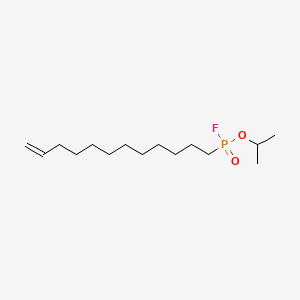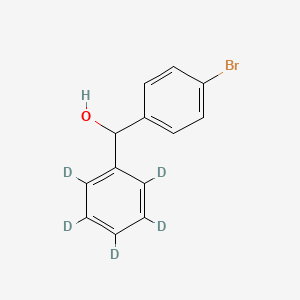
Levulinic-d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levulinic-d5 Acid, also known as 4-Oxovaleric acid-d5, is the deuterium labeled Levulinic acid . Levulinic acid is a precursor for the synthesis of biofuels, such as ethyl levulinate .
Synthesis Analysis
Levulinic acid can be produced from renewable resources through biorefinery processes . The primary challenge in biorefinery is the separation of Levulinic acid from other biomass products . The synthesis of Levulinic acid on the laboratory scale has been investigated extensively using homogeneous or heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of Levulinic acid consists of a carboxylic acid group and a ketone group . The presence of these functional groups results in interesting reactivity patterns .
Chemical Reactions Analysis
Levulinic acid is a multipurpose platform chemical that is currently used in a wide variety of applications . It has wider convertibility to a large number of commodity chemicals . The carbonyl group of Levulinic acid has been highlighted for its reactions .
Physical and Chemical Properties Analysis
Levulinic acid is a yellow to brown liquid that may congeal, characterized by a mild caramellic odor . It has a melting point of 30-33 °C and a boiling point of 245.00 to 246.00 °C at 760.00 mm Hg .
Mechanism of Action
Safety and Hazards
Levulinic acid is classified as an irritant according to the GHS classification . It may cause harm if swallowed, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Levulinic acid is one of the most promising biomass-derived platform chemicals owing to its wider convertibility to a large number of commodity chemicals . Efforts should be made to develop robust catalysts and reaction systems in order to improve the reaction selectivity . The mechanisms of Levulinic acid formation from various feedstocks are also significantly important to guide the intensification of the process .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Levulinic-d5 Acid can be achieved through the oxidation of levulinic-d5 aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Levulinic-d5 aldehyde", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide, etc.)", "Solvent (e.g. water, ethanol, etc.)" ], "Reaction": [ "Dissolve levulinic-d5 aldehyde in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature and pH", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC, etc.)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography, etc.)", "Characterize the product using suitable analytical techniques (e.g. NMR, IR, MS, etc.)" ] } | |
CAS No. |
1206185-52-5 |
Molecular Formula |
C5H8O3 |
Molecular Weight |
121.147 |
IUPAC Name |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
InChI Key |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
Synonyms |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



